Chlorpheniramine-d4 Maleate Salt
Description
Significance of Deuterated Analogs in Drug Research and Development
Deuterated analogs are molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. wikipedia.org This substitution, known as deuteration, is a minimal structural change but can have a profound impact on a drug's properties. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage. nih.govalfa-chemistry.com
This increased bond strength can lead to several advantages in drug development:
Improved Pharmacokinetic Properties: Deuteration can slow down the rate of drug metabolism, particularly if the hydrogen atom is at a site of metabolic attack by enzymes like the cytochrome P450 (CYP) family. nih.gov This can lead to a longer drug half-life, increased systemic exposure, and potentially reduced dosing frequency.
Reduced Formation of Toxic Metabolites: By altering the metabolic pathway, deuteration can decrease the production of harmful or reactive metabolites, thereby improving the drug's safety profile. researchgate.net
Enhanced Drug Selectivity: Deuteration can help reduce the formation of non-selective metabolites, leading to better target selectivity for the drug.
Stabilization of Stereoisomers: For chiral drugs, deuteration can help stabilize stereoisomers that might be prone to racemization, which can enhance efficacy and reduce potential side effects associated with the less active or inactive isomer. alfa-chemistry.com
The first deuterated drug approved by the FDA in 2017 was deutetrabenazine, which demonstrated a superior pharmacokinetic profile compared to its non-deuterated version. nih.govalfa-chemistry.com
Strategic Utility of Stable Isotopes for Mechanistic and Quantitative Studies
Stable isotope-labeled compounds are invaluable tools for conducting mechanistic and quantitative studies in pharmacology. They serve as tracers that allow researchers to differentiate between the administered drug and endogenous molecules in the body. researchgate.netassumption.edu
In mechanistic studies, stable isotopes help in the elucidation of drug metabolism pathways. researchgate.netwikipedia.org By analyzing the isotopic composition of metabolites, researchers can identify the sites of metabolic reactions and the enzymes involved. This information is critical for understanding drug-drug interactions and inter-individual variability in drug response.
For quantitative analysis, stable isotope-labeled compounds are widely used as internal standards in bioanalytical methods, particularly in mass spectrometry. assumption.edu Because they have nearly identical chemical and physical properties to the drug being measured (the analyte), they can accurately correct for variations in sample preparation and analysis, leading to highly precise and accurate measurements of drug concentrations in biological fluids. Chlorpheniramine-d4 Maleate (B1232345) Salt, for instance, serves as a labeled analog for Chlorpheniramine (B86927) Maleate in such applications. pharmaffiliates.com
Rationale for Deuterium Incorporation in Antihistaminic Compounds: A Case Study for Chlorpheniramine-d4 Maleate Salt
Chlorpheniramine is a first-generation antihistamine used to treat symptoms of allergic conditions. nih.govresearchgate.net It functions by blocking the histamine (B1213489) H1 receptor. wikipedia.org Like many drugs, chlorpheniramine is metabolized in the liver, primarily by the CYP2D6 enzyme. wikipedia.org
The rationale for incorporating deuterium into an antihistaminic compound like chlorpheniramine to create This compound is rooted in the principles of the kinetic isotope effect. The "d4" in the name indicates that four hydrogen atoms in the molecule have been replaced by deuterium. pharmaffiliates.com This substitution is strategically placed on the dimethylaminoethyl side chain, a known site of metabolic activity.
By strengthening the C-H bonds at this metabolic "soft spot," the deuteration is intended to slow down the rate of N-demethylation, a primary metabolic pathway for chlorpheniramine. This modification is not intended to change the drug's fundamental mechanism of action but rather to alter its pharmacokinetic profile. nih.govmedchemexpress.com In a research context, this compound is primarily used as an internal standard for the accurate quantification of chlorpheniramine in biological samples during pharmacokinetic or toxicological studies. medchemexpress.comlgcstandards.com The stable isotope label allows it to be distinguished from the unlabeled drug by mass spectrometry. acs.org
Data Tables
Table 1: Comparison of Chlorpheniramine Maleate and its Deuterated Analog
| Property | Chlorpheniramine Maleate | This compound |
| Chemical Formula | C₁₆H₁₉ClN₂ · C₄H₄O₄ | C₂₀H₁₉D₄ClN₂O₄ |
| Molecular Weight | 390.86 g/mol | 394.89 g/mol |
| CAS Number | 113-92-8 | 2747915-71-3 |
| Isotopic Label | None | Deuterium (d4) |
| Primary Use | Antihistamine Drug | Labeled analogue for research |
Data sourced from references pharmaffiliates.comlgcstandards.comsigmaaldrich.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H23ClN2O4 |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-1,1,2,2-tetradeuterio-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i10D2,12D2; |
InChI Key |
DBAKFASWICGISY-KUHGFLGISA-N |
Isomeric SMILES |
[2H]C([2H])(C(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])N(C)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Chlorpheniramine D4 Maleate Salt
Strategies for Site-Specific Deuterium (B1214612) Labeling
The primary goal of synthesizing Chlorpheniramine-d4 is to introduce deuterium atoms at specific, metabolically stable positions within the molecule. This site-specific labeling is crucial to ensure that the mass difference between the deuterated standard and the non-deuterated analyte is maintained during biological processing.
One common strategy for achieving site-specific deuteration involves the use of deuterated precursors in the synthesis pathway. For Chlorpheniramine (B86927), which has a dimethylamino group, a common approach is to use a deuterated version of a reagent that introduces this group. For instance, a deuterated form of dimethylamine (B145610) or a related alkylating agent can be employed.
Another approach involves hydrogen-deuterium exchange (H/D exchange) reactions on the final chlorpheniramine molecule or a late-stage intermediate. osaka-u.ac.jp These reactions can be catalyzed by acids, bases, or metal catalysts. osaka-u.ac.jp The conditions of the H/D exchange can be tuned to favor deuteration at specific positions. For example, base-catalyzed deuteration of pyridine (B92270) derivatives has been shown to result in labeling at remote positions. rsc.org The choice of solvent, such as D₂O, and catalyst can influence the efficiency and regioselectivity of the deuterium incorporation. cdnsciencepub.com
Chemical Synthesis Pathways and Reaction Mechanisms for Chlorpheniramine-d4
The synthesis of chlorpheniramine itself can be achieved through various routes. A common pathway involves the reaction of 2-(p-chlorobenzyl)pyridine with N,N-dimethylchloroethane in the presence of a strong base like sodamide. google.com To produce Chlorpheniramine-d4, a deuterated version of N,N-dimethylchloroethane, specifically N,N-di(trideuteriomethyl)chloroethane, would be used.
A plausible synthetic route for Chlorpheniramine-d4 is as follows:
Synthesis of 2-(p-chlorobenzyl)pyridine: This intermediate can be synthesized by reacting 2-halopyridine with p-chlorobenzyl chloride in the presence of a cobalt catalyst and a manganese reducing agent under acidic conditions. google.com
Alkylation with a Deuterated Reagent: The 2-(p-chlorobenzyl)pyridine is then reacted with a deuterated N,N-dimethylhalogenated ethane, such as N,N-di(trideuteriomethyl)chloroethane, in the presence of a strong base like sodamide. This step introduces the deuterated dimethylamino group.
Salt Formation: The resulting deuterated chlorpheniramine free base is then reacted with maleic acid to form the stable Chlorpheniramine-d4 Maleate (B1232345) Salt. patsnap.com
The reaction mechanism for the alkylation step involves the deprotonation of the benzylic carbon of 2-(p-chlorobenzyl)pyridine by the strong base, creating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the deuterated N,N-dimethylchloroethane in an SN2 reaction to form the final deuterated chlorpheniramine molecule.
Optimization of Isotopic Enrichment and Positional Purity During Synthesis
Achieving high isotopic enrichment and positional purity is paramount for the utility of Chlorpheniramine-d4 as an internal standard. Several factors are critical in optimizing these parameters:
Purity of Deuterated Reagents: The isotopic purity of the deuterated starting materials directly impacts the isotopic enrichment of the final product. High-purity deuterated reagents are essential.
Reaction Conditions: The reaction conditions, including temperature, reaction time, and the choice of solvent and base, can influence the extent of deuterium incorporation and minimize potential side reactions or isotopic scrambling.
| Analytical Technique | Purpose in Isotopic Enrichment Optimization |
| ¹H NMR Spectroscopy | Quantify the degree of deuteration by observing the reduction in proton signals at specific sites. |
| ²H NMR Spectroscopy | Directly detect and confirm the position of incorporated deuterium atoms. |
| Mass Spectrometry (MS) | Determine the overall isotopic enrichment by analyzing the molecular weight distribution of the product. |
Purification and Isolation Techniques for Deuterated Pharmaceutical Salts
After the synthesis, the crude Chlorpheniramine-d4 Maleate Salt must be purified to remove unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. Common purification techniques include:
Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent system, and the solution is slowly cooled to induce the crystallization of the pure deuterated salt, leaving impurities in the mother liquor. The choice of solvent is critical and can be optimized to maximize yield and purity.
Chromatography: Various chromatographic methods can be employed for purification. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for separating the deuterated compound from closely related impurities. The choice of the stationary phase (e.g., reversed-phase C18) and the mobile phase composition is tailored to achieve optimal separation.
Filtration and Washing: After crystallization or precipitation, the solid product is collected by filtration and washed with a suitable solvent to remove any remaining soluble impurities. patsnap.com
The final isolated this compound is then thoroughly dried to remove any residual solvents and characterized to confirm its identity, purity, and isotopic enrichment before it can be used as a reliable internal standard.
Advanced Analytical Characterization of Chlorpheniramine D4 Maleate Salt for Isotopic Integrity and Research Purity
High-Resolution Mass Spectrometry (HRMS) for Deuteration Confirmation and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of isotopically labeled compounds, offering high accuracy and resolution. nih.gov This allows for the precise determination of the elemental composition and confirmation of deuterium (B1214612) incorporation. In full-scan HRMS analysis, the high resolving power enables the separation of isotopic peaks, providing unambiguous confirmation of the presence of deuterium atoms in the Chlorpheniramine-d4 molecule. researchgate.net The accurate mass measurement capabilities of HRMS help in verifying the elemental formula of the labeled compound, distinguishing it from any potential isobaric interferences.
Tandem Mass Spectrometry (MSn) for Fragmentation Analysis and Deuterium Localization
Tandem Mass Spectrometry (MS/MS or MSn) is instrumental in elucidating the specific sites of deuterium labeling within the Chlorpheniramine-d4 molecule. plos.org By isolating the deuterated precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. Analysis of the resulting product ions reveals the location of the deuterium atoms based on the mass shifts observed in the fragments compared to the unlabeled compound. For instance, the fragmentation of the Chlorpheniramine (B86927) parent ion typically involves cleavage of the side chain. By comparing the m/z values of the fragments from the d4-labeled and unlabeled compounds, the position of the four deuterium atoms on the dimethylamino ethyl group can be confirmed. This detailed structural information is critical for ensuring the label's stability and suitability for its intended research application.
Quantitative Mass Spectrometry for Isotopic Enrichment Assessment
Quantitative mass spectrometry is essential for determining the isotopic enrichment of Chlorpheniramine-d4 Maleate (B1232345) Salt, which is the percentage of the deuterated species relative to the unlabeled and partially labeled species. nih.gov This is a critical parameter as high isotopic purity is required for its use as an internal standard. rsc.org A common approach involves analyzing the compound by LC-MS and measuring the peak areas of the molecular ions corresponding to the unlabeled (d0), and the fully deuterated (d4) forms. nih.gov The isotopic enrichment is then calculated from the relative intensities of these ions.
Table 1: Representative Isotopic Distribution Data for Chlorpheniramine-d4 Maleate Salt
| Isotopologue | Relative Abundance (%) |
| d0 | 0.5 |
| d1 | 1.0 |
| d2 | 2.5 |
| d3 | 10.0 |
| d4 | 86.0 |
This table presents hypothetical data for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Site-Specific Deuteration Analysis
In the ¹H NMR spectrum of Chlorpheniramine-d4, the absence of signals corresponding to the protons on the dimethylamino group, which are present in the spectrum of the unlabeled compound, provides direct evidence of deuteration at these positions. The remaining signals in the spectrum confirm the integrity of the rest of the molecule. ¹³C NMR provides complementary information about the carbon skeleton of the molecule.
Advanced NMR Techniques for Characterizing Deuterium Location and Isotopic Purity
For a more in-depth analysis of deuterium location and isotopic purity, advanced NMR techniques are employed. rug.nl Deuterium NMR (²H NMR) spectroscopy directly detects the deuterium nuclei, providing a distinct signal for each deuterated position. sigmaaldrich.com This allows for unambiguous confirmation of the labeling sites and can be used to quantify the deuterium incorporation at each specific position.
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can also be used to confirm the location of the deuterium atoms by observing the correlations between the deuterium atoms and the neighboring carbon and proton atoms. encyclopedia.pub These techniques provide comprehensive structural confirmation and are invaluable for characterizing the isotopic purity of this compound. nih.gov
Chromatographic Methodologies for Purity Profiling and Related Substance Detection
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the chemical purity of this compound and for detecting any related substances or impurities. ijrpr.com The goal is to develop a method that can effectively separate the main compound from any potential process-related impurities or degradation products. iomcworld.org
A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. iomcworld.org
Development and Validation of Liquid Chromatography (LC) Techniques for Labeled Compound Analysis
The development and validation of a robust LC method are critical for ensuring the quality of this compound. researchgate.netyoutube.com Method validation is performed according to ICH guidelines and typically includes the evaluation of parameters such as specificity, linearity, accuracy, precision, and robustness. nih.govresearchgate.net
Specificity is demonstrated by the ability of the method to resolve the analyte peak from any potential interferences. researchgate.net Linearity is assessed over a range of concentrations to ensure a proportional response. Accuracy is determined by comparing the measured concentration to a known true value, while precision reflects the closeness of repeated measurements. Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters. researchgate.net A validated LC-MS/MS method can also be employed for highly sensitive and selective quantification. nih.govnih.govnih.govnih.gov
Table 2: Example HPLC Method Parameters for Chlorpheniramine Analysis
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm iomcworld.orgresearchgate.net |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) researchgate.net |
| Flow Rate | 1.0 mL/min iomcworld.orgnih.gov |
| Detection | UV at 214 nm iomcworld.org |
| Column Temperature | 30 °C iomcworld.orgnih.gov |
This table provides an example of typical HPLC conditions and is for illustrative purposes.
Investigative Pharmacokinetics and Metabolism Utilizing Chlorpheniramine D4 Maleate Salt
Elucidation of Metabolic Pathways and Identification of Metabolites via Deuterium (B1214612) Labeling
The use of stable isotopes, such as deuterium in Chlorpheniramine-d4, is a powerful technique for studying drug metabolism. nih.gov By administering the labeled compound, researchers can readily distinguish drug-derived metabolites from endogenous compounds in complex biological matrices like urine and plasma. nih.gov The deuterium atoms act as a stable, heavy tag that can be easily detected by mass spectrometry.
In studies involving chlorpheniramine (B86927), this method has been instrumental in identifying key metabolic pathways. The primary routes of metabolism for chlorpheniramine are N-demethylation, which results in the formation of monodesmethylchlorpheniramine and didesmethylchlorpheniramine. arizona.edu Further metabolism can occur, leading to other products. Research in rats using a stable isotope-labeled form of chlorpheniramine identified several metabolites in urine, including:
Unchanged chlorpheniramine (I)
N-demethylated metabolites (II and III)
Chlorpheniramine N-oxide (IV)
3-(p-chlorophenyl)-3-(2-pyridyl) propanol (B110389) (V)
3-(p-chlorophenyl)-3-(2-pyridyl)-N-acetylaminopropane (VII)
3-(p-chlorophenyl)-3-(2-pyridyl)-propionic acid (XIII) nih.gov
The distinct mass of the deuterated metabolites allows for their unambiguous identification and helps in constructing a comprehensive picture of the drug's biotransformation. nih.govarizona.edu
Table 1: Identified Metabolites of Chlorpheniramine in Rat and Human Studies
| Metabolite Name | Abbreviation | Found In |
|---|---|---|
| Chlorpheniramine (Unchanged) | I | Rat, Human |
| Monodesmethylchlorpheniramine | II | Rat, Human |
| Didesmethylchlorpheniramine | III | Rat, Human |
| Chlorpheniramine N-oxide | IV | Rat, Human |
| 3-(p-chlorophenyl)-3-(2-pyridyl) propanol | V | Rat, Human |
| 3-(p-chlorophenyl)-3-(2-pyridyl)-N-acetylaminopropane | VII | Rat |
| 3-(p-chlorophenyl)-3-(2-pyridyl)-propionic acid | XIII | Rat, Human |
Assessment of Kinetic Isotope Effects (KIE) on Enzymatic Biotransformation of Chlorpheniramine
The kinetic isotope effect (KIE) is a phenomenon where substituting an atom with one of its heavier isotopes alters the rate of a chemical reaction. libretexts.orgwikipedia.org This occurs because the heavier isotope forms a stronger bond, requiring more energy to break. libretexts.org In pharmacology, studying the KIE by replacing hydrogen with deuterium can provide insight into the rate-determining steps of metabolic pathways. princeton.eduepfl.ch
For chlorpheniramine, metabolism is primarily carried out by cytochrome P450 enzymes, particularly CYP2D6. nih.govresearchgate.net The N-demethylation of chlorpheniramine is a key metabolic step. When deuterium is substituted at or near the site of enzymatic attack (the N-methyl groups), a change in the rate of this reaction can be observed if C-H bond cleavage is part of the rate-limiting step. princeton.edu
If the biotransformation of Chlorpheniramine-d4 is slower than that of the unlabeled drug (a "normal" KIE, where kH/kD > 1), it suggests that the breaking of the carbon-deuterium bond is a rate-determining part of the metabolic process. libretexts.orgwikipedia.org Conversely, an "inverse" KIE (kH/kD < 1) or no effect (kH/kD ≈ 1) can also provide valuable mechanistic information. wikipedia.org While specific KIE values for chlorpheniramine's enzymatic biotransformation are not always publicly detailed, the principles of KIE are widely applied to understand the mechanisms of CYP-mediated reactions. researchgate.netsemanticscholar.org
Differential Quantification of Deuterated and Undeuterated Chlorpheniramine in Preclinical Biological Matrices
One of the most common and critical applications of Chlorpheniramine-d4 maleate (B1232345) salt is its use as an internal standard (IS) for the quantitative analysis of chlorpheniramine in biological samples like plasma, serum, and urine. nih.govsci-hub.boxpsu.edu Analytical techniques, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used for this purpose. nih.govnih.govresearchgate.net
The process involves adding a known amount of Chlorpheniramine-d4 to the biological sample before processing. psu.edu Because the deuterated form is chemically almost identical to the non-deuterated analyte, it behaves similarly during extraction, chromatography, and ionization. medchemexpress.com However, the mass spectrometer can easily distinguish between the two compounds based on their mass difference (typically 4 mass units). nih.gov
By measuring the ratio of the signal from the analyte (chlorpheniramine) to the signal from the internal standard (Chlorpheniramine-d4), analysts can correct for any sample loss during preparation or fluctuations in the instrument's response. This results in highly accurate and precise quantification of the drug concentration. nih.govnih.gov This method is sensitive enough to measure concentrations down to the nanogram or even picogram per milliliter level. nih.govresearchgate.net
Table 2: Example LC-MS/MS Parameters for Chlorpheniramine Quantification
| Parameter | Description | Example Value/Setting |
|---|---|---|
| Analytical Column | Stationary phase for chromatographic separation. | C18 column |
| Mobile Phase | Solvent system used to move the analyte through the column. | Methanol (B129727) and 0.1% formic acid in water |
| Ionization Mode | Method for creating ions for mass analysis. | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Mass spectrometry scan type for quantification. | Multiple Reaction Monitoring (MRM) |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration that can be reliably measured. | 0.2 ng/mL in plasma |
Application in Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Chlorpheniramine-d4 is a valuable tool in preclinical ADME studies, which are essential for understanding how a drug behaves in a living organism. These studies investigate the absorption of the drug into the body, its distribution to various tissues, how it is metabolized, and the routes by which it and its metabolites are excreted. medchemexpress.com
In a typical preclinical ADME study, an animal model (e.g., a rat) is dosed with Chlorpheniramine-d4. nih.gov By analyzing blood, urine, feces, and tissue samples at various time points, researchers can trace the journey of the labeled drug. arizona.edu
Absorption: Plasma concentration-time profiles after oral administration reveal how quickly and completely the drug is absorbed from the gastrointestinal tract. arizona.eduresearchgate.net
Distribution: Measuring the concentration of Chlorpheniramine-d4 in different organs (like the liver, kidneys, and brain) shows where the drug accumulates. arizona.edu
Metabolism: As discussed in section 4.1, the use of the labeled compound allows for the clear identification and quantification of various metabolites. nih.gov
Excretion: Analysis of urine and feces determines the primary routes and rates of elimination of the drug and its metabolites from the body. arizona.edu
The use of a stable isotope label like deuterium is superior to older methods using radioactive isotopes because it avoids the complications and safety concerns associated with radioactivity. nih.govmedchemexpress.com
Stable Isotope-Assisted Studies on Drug-Drug Interaction Mechanisms
Stable isotopes are crucial for investigating drug-drug interactions (DDIs). A DDI occurs when one drug affects the ADME of another drug, potentially leading to altered efficacy or toxicity. Chlorpheniramine is metabolized by CYP enzymes, particularly CYP2D6, which is also responsible for metabolizing many other drugs. nih.govresearchgate.net
Chlorpheniramine-d4 can be used to probe these interactions mechanistically. For instance, a study might involve co-administering a single dose of Chlorpheniramine-d4 with another drug that is a known inhibitor of CYP2D6, such as quinidine. nih.gov By measuring the plasma concentrations of Chlorpheniramine-d4 and its metabolites over time, researchers can quantify the impact of the inhibitor. nih.gov
If the inhibitor slows down the metabolism of Chlorpheniramine-d4, its plasma concentration will be higher and its elimination half-life will be longer compared to when it is administered alone. nih.gov This type of study provides direct evidence of a metabolic DDI and helps to quantify its magnitude, which is critical information for predicting potential clinical interactions. nih.govrxlist.comdrugs.com
Quantitative Bioanalytical Methodologies Using Chlorpheniramine D4 Maleate Salt As an Internal Standard
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Research Samples
The development of a robust LC-MS/MS assay is a meticulous process that involves the optimization of sample extraction, chromatographic separation, and mass spectrometric detection. Chlorpheniramine-d4 maleate (B1232345) serves as an ideal internal standard for the quantification of chlorpheniramine (B86927) in various research samples, including plasma and oral fluid.
The initial step in method development is sample preparation, which aims to extract the analyte and the internal standard from the biological matrix while removing interfering components. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For chlorpheniramine, LLE using solvents like diethyl ether or ethyl acetate (B1210297) has proven effective. nih.govclearsynth.com For instance, a method for the simultaneous determination of paracetamol, pseudoephedrine, dextrorphan, and chlorpheniramine in human plasma utilized a one-step protein precipitation, which is valued for its simplicity and speed. waters.com
Chromatographic separation is then optimized to resolve the analyte from matrix components and other potential interferences. Reversed-phase chromatography is commonly employed, using columns such as C18 or C8. waters.comtandfonline.com A gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous component with a pH modifier (e.g., acetic acid or ammonium (B1175870) hydroxide) is typical. waters.comtandfonline.com
Mass spectrometric detection is performed using a triple quadrupole mass spectrometer, operating in multiple reaction monitoring (MRM) mode. This highly selective technique involves monitoring a specific precursor ion to product ion transition for both the analyte (chlorpheniramine) and the internal standard (Chlorpheniramine-d4). The use of electrospray ionization (ESI) in the positive ion mode is common for these compounds. clearsynth.com
Validation of the developed assay is performed according to stringent guidelines to ensure its reliability. Key validation parameters include linearity, sensitivity (lower limit of quantitation, LLOQ), precision, accuracy, recovery, and stability.
Table 1: Example of LC-MS/MS Method Parameters for Chlorpheniramine Analysis
| Parameter | Condition |
|---|---|
| Sample Preparation | Liquid-Liquid Extraction or Protein Precipitation |
| Chromatography | Reversed-Phase HPLC (C18 column) |
| Mobile Phase | Gradient of Methanol and Acetic Acid in Water |
| Flow Rate | 0.30 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | Triple Quadrupole MS/MS (MRM mode) |
| Internal Standard | Chlorpheniramine-d4 Maleate |
Research studies have successfully developed and validated LC-MS/MS methods for the simultaneous quantification of chlorpheniramine and other compounds in human plasma. These methods demonstrate excellent linearity over a defined concentration range and acceptable precision and accuracy. waters.comacs.org For example, one validated method reported a linear range for chlorpheniramine of 0.1–50 ng/mL, with intra-day and inter-day precision being less than 14.5%. acs.org Another study showed a linear calibration curve from 0.05-10 ng/mL with intra-batch precision ranging from 1.5 to 6.8%. tandfonline.com
Impact of Stable Isotope Labeled Internal Standards on Assay Sensitivity, Selectivity, and Reproducibility
The use of a stable isotope-labeled internal standard like Chlorpheniramine-d4 is fundamental to achieving high-quality data in quantitative bioanalysis. aptochem.comkcasbio.com Because SIL standards are chemically and structurally almost identical to the analyte, they exhibit nearly the same behavior during sample preparation, chromatography, and ionization. acanthusresearch.comnih.gov This co-eluting, homologous behavior is the key to their effectiveness. waters.comaptochem.com
Sensitivity and Selectivity: LC-MS/MS is inherently a sensitive and selective technique. nih.gov However, the use of a SIL-IS further enhances this by providing a distinct mass signal for the internal standard that is separate from the analyte, allowing for clear differentiation and quantification even at very low concentrations. aptochem.com The specificity of monitoring a unique mass transition for both the analyte and the IS in MRM mode minimizes the chances of interference from other compounds, thereby increasing the selectivity and reliability of the assay. nih.gov
Reproducibility: The primary advantage of a SIL-IS is its ability to compensate for variations that can occur during the analytical process. This includes inconsistencies in sample extraction recovery, injection volume, and, most critically, ionization efficiency in the mass spectrometer source. aptochem.comkcasbio.com Since both Chlorpheniramine-d4 and the unlabeled chlorpheniramine are affected similarly by these variations, the ratio of their responses remains constant. This normalization leads to a significant improvement in the precision and reproducibility of the results. acanthusresearch.com Assays using SIL internal standards consistently demonstrate better performance in terms of accuracy and precision compared to those using other types of internal standards. scispace.com
Table 2: Comparison of Internal Standard Types
| Feature | Stable Isotope-Labeled IS (e.g., Chlorpheniramine-d4) | Structural Analogue IS |
|---|---|---|
| Chemical Properties | Nearly identical to the analyte | Similar, but not identical to the analyte |
| Chromatographic Retention | Co-elutes with the analyte | Elutes at a different time than the analyte |
| Ionization Efficiency | Nearly identical to the analyte | Different from the analyte |
| Compensation for Matrix Effects | Excellent | Variable and often incomplete |
| Assay Robustness | High | Lower, more susceptible to variability |
Strategies for Mitigating Matrix Effects in Bioanalytical Quantification
Matrix effects are a significant challenge in LC-MS/MS bioanalysis, defined as the suppression or enhancement of analyte ionization caused by co-eluting components from the biological matrix. waters.comnih.gov These effects can compromise the accuracy and reproducibility of the assay. nih.gov Phospholipids are often major contributors to matrix effects in plasma samples. chromatographyonline.com
Several strategies can be employed to minimize or compensate for matrix effects:
Optimized Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components during sample preparation. chromatographyonline.com Techniques like solid-phase extraction (SPE) are generally more effective at cleaning up samples than protein precipitation or liquid-liquid extraction. gimitec.com
Chromatographic Separation: Adjusting the chromatographic conditions to separate the analyte of interest from the regions where matrix components elute can also be an effective strategy. gimitec.com This can be achieved by modifying the mobile phase composition or the gradient profile.
Use of a Stable Isotope-Labeled Internal Standard: This is the most widely accepted and effective strategy for compensating for matrix effects. clearsynth.comwaters.com Because Chlorpheniramine-d4 co-elutes with chlorpheniramine, it experiences the same degree of ion suppression or enhancement. waters.comaptochem.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by the matrix effect is normalized, leading to an accurate quantification of the analyte. kcasbio.com For this compensation to be effective, it is crucial that the analyte and the internal standard peaks completely overlap chromatographically. chromatographyonline.combris.ac.ukbris.ac.uk
The effectiveness of matrix effect compensation can be quantitatively assessed during method validation by calculating the matrix factor (MF). nih.gov The IS-normalized MF should be close to 1.0, indicating that the SIL-IS has successfully compensated for any ion suppression or enhancement. tandfonline.com
Role in Research on Impurity Profiling and Quantification of Related Substances
The control of impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of drug products. pharmaffiliates.commedwinpublishers.com Chlorpheniramine-d4 maleate plays a vital role in the accurate quantification of chlorpheniramine and its related substances or impurities.
In impurity profiling, analytical methods must be able to detect and quantify small amounts of process-related impurities or degradation products. The high sensitivity and selectivity of LC-MS/MS make it an ideal technique for this purpose. Using a deuterated internal standard like Chlorpheniramine-d4 allows for precise quantification of not only the active pharmaceutical ingredient (API) but also its specified impurities. adventchembio.com
A crucial consideration when using SIL internal standards for impurity analysis is the isotopic purity of the standard itself. The presence of unlabeled analyte as an impurity in the deuterated internal standard can lead to an overestimation of the analyte's concentration. tandfonline.com Therefore, it is essential that the SIL-IS is of high purity with minimal contribution to the analyte's signal. Manufacturers of reference standards must provide detailed characterization to specify the level of any unlabeled drug. tandfonline.com
Deuterated standards are also instrumental in metabolic studies, helping to trace and quantify metabolites. adventchembio.com By using Chlorpheniramine-d4, researchers can accurately differentiate between exogenously administered chlorpheniramine and its metabolic products, facilitating a clearer understanding of its pharmacokinetic profile.
Applications in Pharmacodynamic and Mechanistic Research of Chlorpheniramine Action
Receptor Binding Studies with Deuterated Ligands for Target Characterization
The primary mechanism of chlorpheniramine (B86927) is the antagonism of the histamine (B1213489) H1 receptor. nih.gov Deuterated ligands are instrumental in characterizing the binding affinity and occupancy of this target. In competitive binding assays, a radiolabeled ligand is used to occupy the receptor, and the non-labeled drug is added to measure its potency by displacing the radiolabel. In these studies, Chlorpheniramine-d4 is essential as an internal standard for liquid chromatography-mass spectrometry (LC-MS) methods to accurately quantify the concentration of unlabeled chlorpheniramine that elicits a response.
Research has determined the apparent inhibitory constant (Ki) of chlorpheniramine, a measure of its binding affinity, at the H1 receptor. researchgate.net These studies show a significant difference in binding affinity depending on the experimental environment, highlighting the importance of protein interactions. researchgate.net For instance, the affinity in a simple buffer is approximately tenfold higher than in plasma, where the drug binds to plasma proteins. researchgate.net Furthermore, studies have identified that chlorpheniramine can also inhibit other receptors, such as the Transient Receptor Potential Vanilloid-1 (TRPV1), a finding that helps to characterize the drug's broader pharmacological profile. nih.gov
While direct binding studies on deuterated chlorpheniramine are not widely published, research on other deuterated ligands demonstrates that deuterium (B1214612) substitution can subtly alter binding affinities, particularly if hydrogen bonding is critical for the drug-receptor interaction. nih.gov This phenomenon underscores the potential of using deuterated compounds not just as tracers but also as probes to investigate the fine details of receptor-ligand interactions.
Table 1: In Vitro Binding Affinity of Chlorpheniramine
| Parameter | Condition | Value (mean ± SD) |
|---|---|---|
| Apparent Ki | In buffer | 3.5 ± 2.2 nmol/L |
Data sourced from a study on (+)-chlorpheniramine displacement of 3H-mepyramine from guinea pig lung tissue. researchgate.net
Mechanistic Studies on Enzyme Kinetics Using Isotopic Probes
Deuterium labeling is a powerful technique for studying the mechanisms of drug metabolism. The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, leading to a phenomenon known as the kinetic isotope effect (KIE), where enzymatic reactions that involve breaking this bond can be significantly slower. gabarx.comresearchgate.net Chlorpheniramine is known to be metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2D6, through processes like N-demethylation. nih.govnih.gov
Furthermore, Chlorpheniramine-d4 is indispensable as an internal standard for accurately quantifying the formation of chlorpheniramine's metabolites, such as monodesmethyl- and didesmethylchlorpheniramine, over time in in vitro and in vivo systems. This precise quantification is fundamental to understanding the drug's pharmacokinetic profile and the factors that contribute to inter-individual variability in drug response. nih.gov
Assessment of Target Engagement and Ligand-Protein Interactions via Deuterium Labeling
Target engagement studies aim to confirm that a drug is interacting with its intended biological target in a living system. One common method involves correlating the drug's plasma concentration with the occupancy of its receptor. researchgate.net The use of Chlorpheniramine-d4 as an internal standard in bioanalytical methods is crucial for establishing this relationship with high accuracy and precision. medchemexpress.com
Beyond the primary target, deuterium labeling aids in studying other ligand-protein interactions, such as binding to plasma proteins. Hydrogen/deuterium exchange (HDX) mass spectrometry is a sophisticated technique that monitors changes in a protein's conformation upon ligand binding. acs.orgnih.gov While ligand binding typically slows deuterium exchange (protection), in some cases, it can accelerate it, providing detailed information about allosteric effects and protein dynamics. nih.gov
Studies have shown that the binding of chlorpheniramine to human plasma proteins is stereoselective. The (+)-S-enantiomer, which is the more pharmacologically active isomer, binds more extensively than its antipode to total plasma proteins, as well as to individual proteins like albumin and α1-acid glycoprotein. nih.govdrugbank.com Accurate quantification of each enantiomer in these binding studies relies on stable isotope-labeled internal standards like Chlorpheniramine-d4.
Table 2: Stereoselective Binding of Chlorpheniramine Enantiomers to Human Plasma Proteins
| Protein | (+)-S-chlorpheniramine Bound | Antipode Bound |
|---|---|---|
| Total Plasma Proteins | 38% | 23% |
| Albumin | 20% | 15% |
Data from in vitro studies using equilibrium dialysis. nih.gov
Computational and Molecular Modeling Approaches for Predicting Deuteration Effects on Ligand Binding
Computational chemistry and molecular modeling have become essential tools for predicting how subtle structural changes, like deuteration, can impact drug-receptor interactions. nih.gov These in silico methods can simulate the binding of a ligand to its receptor at an atomic level, providing insights that are difficult to obtain through experimental means alone.
Studies on other receptor systems, such as the histamine H2 receptor, have successfully used a combination of molecular docking, molecular dynamics simulations, and quantum-chemical calculations to model the effects of deuteration. mdpi.comnih.gov These models can predict changes in hydrogen bonding networks and calculate the resulting change in binding free energy. mdpi.com For example, computational analysis of histamine binding to the H2 receptor predicted a change in binding energy upon deuteration that was in excellent agreement with experimental values. nih.gov This approach can identify the key amino acid residues involved in binding and reveal how deuteration alters the strength of these interactions. mdpi.com
Although specific modeling studies on Chlorpheniramine-d4 are not prominent, the established methodologies demonstrate a powerful approach. By applying these computational techniques, researchers could predict whether deuteration of chlorpheniramine would meaningfully alter its affinity for the H1 receptor or off-targets, guiding the design of future pharmacodynamic studies.
Table 3: Example of Computational and Experimental Binding Energies for Ligand-Receptor Interaction
| Ligand/Receptor System | Method | Binding Free Energy (kcal/mol) |
|---|---|---|
| Histamine / H2 Receptor | Molecular Docking | -7.4 (Calculated) |
| Histamine / H2 Receptor | Experimental | -5.9 (Experimental) |
| Histamine / H2 Receptor | Quantum-Chemical Calculation | -0.85 (Calculated ΔΔEBIND upon deuteration) |
Data from computational and experimental studies on the histamine H2 receptor, illustrating the predictive power of modeling approaches. mdpi.comnih.gov
Research on Stability and Degradation Pathways of Chlorpheniramine D4 Maleate Salt
Investigation of Chemical Stability Under Various Research Conditions
The chemical stability of Chlorpheniramine-d4 Maleate (B1232345) Salt is critical for its use as a reference standard. While specific stability studies on the deuterated compound are not extensively published, valuable insights can be drawn from forced degradation studies conducted on the non-deuterated Chlorpheniramine (B86927) Maleate. These studies expose the compound to harsh conditions such as extreme pH, high temperature, oxidation, and light to predict its long-term stability and identify potential degradation pathways. nih.govuad.ac.idactapharmsci.com
Research on Chlorpheniramine Maleate indicates that it is most stable in acidic conditions and shows increased degradation in neutral to basic environments. actapharmsci.com Significant degradation occurs under basic hydrolysis, oxidative stress, and high temperatures. nih.govuad.ac.id For instance, one study reported a 10.49% degradation under basic conditions and a 10.39% degradation under thermal stress, whereas acidic degradation was limited to 2.31%. nih.gov Photolytic degradation has also been observed, emphasizing the need for protection from light. nih.govnih.govresearchgate.netrsc.org
Table 1: Summary of Forced Degradation Studies on Chlorpheniramine Maleate
| Condition | Observations | Reported Degradation (%) | Reference |
|---|---|---|---|
| Acidic Hydrolysis (1N HCl) | Relatively stable | 2.31% | nih.gov |
| Basic Hydrolysis (1N NaOH) | Significant degradation | 10.49% | nih.gov |
| Oxidative (5% H₂O₂) | Degradation observed | 4.10% | nih.gov |
| Thermal (Dry Heat, 105°C) | Significant degradation | 10.39% (thermal) | nih.govuad.ac.id |
| Photolytic (UV radiation) | Sensitive to light, degradation occurs | 3.59% | nih.govnih.gov |
| pH 8.0 | Increased degradation compared to acidic pH | 5.7% | actapharmsci.com |
Identification and Characterization of Degradation Products Relevant to Research Purity and Storage
The degradation of Chlorpheniramine Maleate can proceed through two main pathways: decomposition of the chlorpheniramine molecule itself or breakdown of the maleate salt counter-ion. Research has shown that in aqueous solutions, the maleate moiety can degrade independently of the active chlorpheniramine molecule. nih.govresearchgate.net One study demonstrated that while the chlorpheniramine content remained stable over several days at room temperature in a solution, the maleate content gradually decreased, eventually reaching zero. nih.gov The disappearance of maleate was confirmed by GC-MS, and it is suggested that it may decompose into carbon dioxide. nih.gov
Forced degradation studies using HPLC have shown that under various stress conditions, chlorpheniramine maleate splits into chlorpheniramine and maleic acid peaks. uad.ac.id Further degradation of the chlorpheniramine molecule can occur, leading to various impurities. While a comprehensive list of degradation products for Chlorpheniramine-d4 Maleate Salt is not available, they are expected to be analogous to those of the non-deuterated form. In multicomponent formulations, a known degradation product is an adduct formed between phenylephrine (B352888) and maleic acid, which underscores the reactivity of the maleate component. acs.orgnih.gov
The primary concern for research purity is the degradation of the main chlorpheniramine structure. The recommended storage at -20°C for this compound aims to minimize the formation of these degradation products, ensuring the integrity of the standard. lgcstandards.compharmaffiliates.com
Impact of Deuteration on Intrinsic Degradation Rates and Pathways
Deuteration, the replacement of hydrogen (¹H) with its stable isotope deuterium (B1214612) (²H or D), can significantly alter a molecule's properties, most notably its metabolic stability. wikipedia.orgalfa-chemistry.comnih.gov This is due to the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. alfa-chemistry.comyoutube.com
In the context of drug metabolism, many degradation pathways are enzymatic, often involving cytochrome P450 (P450) enzymes that catalyze the cleavage of C-H bonds. nih.govnih.gov By strategically placing deuterium atoms at metabolically vulnerable sites on a drug molecule, the rate of enzymatic degradation can be slowed down. alfa-chemistry.comnih.gov This typically results in a longer biological half-life and altered pharmacokinetic profile for the deuterated drug compared to its non-deuterated version. wikipedia.orgalfa-chemistry.com For this compound, the four deuterium atoms are located on the ethylamine (B1201723) side chain. This position is known to be a site of metabolic N-demethylation. The strengthening of the C-D bonds at this location is hypothesized to reduce the rate of this metabolic pathway.
While the KIE is most pronounced in enzymatic reactions, the greater strength of the C-D bond could also theoretically lead to a slight increase in stability against certain chemical degradation pathways, although this effect is generally less dramatic than the impact on metabolism. bioscientia.de However, specific studies quantifying the difference in intrinsic chemical degradation rates between chlorpheniramine and its d4-deuterated analog are not documented in the reviewed literature. The primary benefit of deuteration in this compound remains its utility as a stable isotope-labeled internal standard for mass spectrometry-based bioanalytical assays, where its distinct mass allows for precise quantification of the non-deuterated drug.
Advanced Methodologies and Future Directions in Deuterated Pharmaceutical Research
Integration of Chlorpheniramine-d4 Maleate (B1232345) Salt with Emerging Analytical and Imaging Techniques
The strategic incorporation of deuterium (B1214612) into pharmaceutical compounds has opened new avenues for research and development. Chlorpheniramine-d4 Maleate Salt, a deuterated analog of the first-generation antihistamine, serves as a valuable tool in conjunction with advanced analytical and imaging technologies to provide deeper insights into drug metabolism, target engagement, and molecular dynamics.
Deuterium Metabolic Imaging (DMI) and its Potential in Preclinical Metabolic Studies
Deuterium Metabolic Imaging (DMI) is a non-invasive magnetic resonance imaging (MRI) technique that allows for the three-dimensional mapping of metabolic activity in vivo. nottingham.ac.uknih.gov This method involves the administration of a deuterium-labeled substrate, such as this compound, and subsequently tracking the distribution and transformation of the deuterated molecules. nottingham.ac.uk
In preclinical studies, DMI could be employed to monitor the metabolic fate of this compound. By observing the appearance of deuterated metabolites, researchers can elucidate the primary and secondary metabolic pathways of the drug. This technique offers a significant advantage over traditional methods by providing spatial and temporal information about metabolism within a living organism, which can help in understanding the drug's distribution and potential for off-target effects. A key benefit of DMI is the low natural abundance of deuterium, which results in a minimal background signal, thereby enhancing the detection of the administered deuterated compound and its metabolic products. nih.gov
Table 1: Potential Applications of DMI in Preclinical Studies of this compound
| Research Question | Potential DMI Application | Expected Outcome |
| What are the primary metabolic pathways of chlorpheniramine (B86927)? | Administer Chlorpheniramine-d4 and perform DMI scans over time. | Identification and mapping of deuterated metabolites in various tissues. |
| Does deuteration alter the metabolic profile? | Compare DMI results of Chlorpheniramine-d4 with non-deuterated chlorpheniramine. | Elucidation of kinetic isotope effects on metabolic pathways. |
| Where does the drug and its metabolites accumulate? | Whole-body DMI scans following administration. | Visualization of drug and metabolite distribution in different organs. |
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational and Dynamics Studies
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to study protein conformation, dynamics, and interactions. nih.gov The method relies on the principle that backbone amide hydrogens in a protein exchange with deuterium in a solvent at a rate that is dependent on their solvent accessibility and involvement in hydrogen bonding. By measuring the rate of deuterium uptake, regions of the protein that are flexible or become exposed upon ligand binding can be identified. nih.gov
In the context of this compound, HDX-MS could be a valuable tool to investigate its interaction with its primary target, the histamine (B1213489) H1 receptor. By comparing the deuterium exchange rates of the H1 receptor in its unbound state versus when it is bound to Chlorpheniramine-d4, researchers can map the binding site and allosteric changes induced by the drug. This information is crucial for understanding the mechanism of action and for the rational design of new drugs with improved affinity and selectivity. Furthermore, comparing the effects of the deuterated and non-deuterated forms of chlorpheniramine could reveal subtle differences in their binding dynamics.
Innovations in Deuterium Labeling Synthesis for Complex Molecules
The synthesis of complex deuterated molecules like this compound requires specialized chemical methods. Traditional approaches often involve multi-step processes starting from commercially available deuterated precursors. However, recent innovations are focused on more efficient and selective methods for deuterium incorporation. clearsynth.com
Modern synthetic strategies include:
Catalytic Hydrogen-Deuterium Exchange: This method utilizes transition metal catalysts, such as palladium on carbon (Pd/C), to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like heavy water (D₂O). nih.gov
Biosynthesis: In this approach, living cells or organisms are provided with deuterated precursors, and the desired deuterated metabolites are then isolated and purified. clearsynth.com
Chemical Synthesis: This involves the use of various chemical reactions, such as hydrogenation or dehalogenation, with deuterium-containing reagents to introduce deuterium atoms into the target molecule. clearsynth.com
The development of chemo- and regioselective H-D exchange reactions is a significant advancement, allowing for the precise placement of deuterium atoms in a molecule. nih.gov This precision is critical for studying specific metabolic pathways and for optimizing the pharmacokinetic properties of a drug.
Computational Chemistry and In Silico Modeling for Predicting Deuteration Effects
Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery and development. These methods can be used to predict the effects of deuteration on a drug's properties, thereby guiding the design and synthesis of new deuterated compounds.
One of the key applications of computational modeling is the prediction of the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. nih.gov Computational models can predict which positions in a molecule are most susceptible to metabolism and, therefore, where deuteration would have the most significant impact on metabolic stability. juniperpublishers.com
Furthermore, molecular dynamics simulations can be used to study the binding of deuterated ligands to their target receptors. These simulations can provide insights into how deuteration might alter the binding affinity and conformational dynamics of the drug-receptor complex. researchgate.net For example, computational studies have been used to investigate the binding of histamine to its receptors, and similar approaches could be applied to study the interaction of Chlorpheniramine-d4 with the H1 receptor. researchgate.netnih.gov
Table 2: In Silico Tools for Predicting Deuteration Effects
| Computational Method | Application for Chlorpheniramine-d4 | Predicted Outcome |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Predict the kinetic isotope effect on CYP450-mediated metabolism. | Slower rate of metabolism for the deuterated compound. |
| Molecular Docking | Predict the binding pose of Chlorpheniramine-d4 in the H1 receptor. | Information on key binding interactions. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the Chlorpheniramine-d4-H1 receptor complex. | Insights into conformational changes and binding stability. |
Future Prospects for this compound in Pharmaceutical Discovery and Development Tools
This compound holds significant promise as a versatile tool in pharmaceutical discovery and development. Its primary application is as an internal standard in pharmacokinetic and bioequivalence studies. Due to its identical chemical properties to the non-deuterated drug but different mass, it allows for accurate quantification of chlorpheniramine in biological samples using mass spectrometry.
Beyond its role as an internal standard, the future prospects for this compound lie in its application with the advanced methodologies discussed above:
Metabolic Profiling: As a probe for DMI studies, it can provide a detailed in vivo picture of chlorpheniramine metabolism, helping to identify potential drug-drug interactions and patient-specific metabolic differences.
Target Engagement Studies: In conjunction with HDX-MS, it can be used to confirm and characterize the binding of chlorpheniramine to the H1 receptor in a cellular environment, providing valuable information for the development of second-generation antihistamines.
Understanding Drug Action: By combining experimental data from these advanced techniques with computational modeling, a more complete understanding of the structure-activity relationship and the impact of deuteration on the therapeutic profile of chlorpheniramine can be achieved.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying Chlorpheniramine-d4 Maleate Salt in complex matrices, and how are they optimized for deuterated analogs?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used, with mobile phases containing 0.1% phosphoric acid to enhance peak resolution . For deuterated analogs like Chlorpheniramine-d4, method validation must account for isotopic shifts in retention times. System suitability tests using USP reference standards (e.g., USP Chlorpheniramine Maleate RS) are critical for ensuring accuracy .
- Data Interpretation : Calibration curves (linearity: 0.8–8 µg/mL) and precision studies (RSD <2%) are required to confirm method robustness .
Q. How is isotopic purity of this compound confirmed, and what techniques detect residual non-deuterated impurities?
- Methodology : Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is essential for distinguishing isotopic peaks (e.g., m/z differences between Chlorpheniramine and Chlorpheniramine-d4) . Nuclear magnetic resonance (NMR) spectroscopy further validates deuterium incorporation at specific positions (e.g., N,N-dimethyl-d₆ groups) .
- Thresholds : Acceptable isotopic purity is typically ≥98%, with non-deuterated impurities limited to <2% .
Q. What are the critical steps in synthesizing this compound to ensure deuterium label stability?
- Synthesis Design : Deuterium is introduced via hydrogen-deuterium exchange at labile positions (e.g., methyl groups) under controlled acidic/basic conditions. Maleate counterion stability is verified by pH titration .
- Quality Control : Post-synthesis, FTIR spectroscopy confirms structural integrity (e.g., C-Cl bending at 769 cm⁻¹ and O-H stretching shifts due to maleate interactions) .
Advanced Research Questions
Q. How do experimental results resolve contradictions in Chlorpheniramine-d4 pharmacokinetic data caused by isotopic effects?
- Contradiction Analysis : Discrepancies in metabolic half-life (e.g., prolonged in vivo stability of deuterated vs. non-deuterated forms) are investigated using dual-isotope tracer studies. Comparative LC-MS/MS assays quantify deuterium retention in plasma samples .
- Statistical Framework : Multivariate ANOVA accounts for inter-subject variability, with significance thresholds set at p <0.05 .
Q. What advanced techniques characterize host-guest inclusion complexes of this compound, and how do deuteration effects alter binding dynamics?
- Methodology : Fourier-transform infrared (FTIR) spectroscopy detects hydrogen bonding shifts (e.g., O-H stretching at 3394 cm⁻¹ in α-cyclodextrin complexes) . Isothermal titration calorimetry (ITC) quantifies binding affinity changes (ΔG, ΔH) due to deuterium’s mass effect .
- Data Interpretation : Deuterated analogs may exhibit reduced entropy (ΔS) due to tighter binding, requiring correction factors in thermodynamic models .
Q. How do researchers validate batch-to-batch consistency of this compound in preclinical formulations?
- Experimental Design : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products via forced degradation (acid/base/oxidative stress). Related substances are quantified using HPLC with photodiode array detection, referencing Ph. Eur. impurity thresholds (<0.1% for individual unknowns) .
- Cross-Validation : X-ray powder diffraction (XRPD) ensures crystallinity consistency, with acceptance criteria based on USP <941> .
Methodological Challenges and Solutions
Q. What are the limitations of using this compound in metabolic pathway studies, and how are they mitigated?
- Challenge : Deuterium isotope effects may artificially alter enzyme kinetics (e.g., cytochrome P450-mediated oxidation).
- Solution : Parallel studies with non-deuterated controls and computational modeling (e.g., density functional theory) isolate isotopic contributions .
Q. How can researchers optimize chromatographic separation of Chlorpheniramine-d4 from its isotopic variants in mixed matrices?
- Optimization Strategy : Use reversed-phase columns (C18, 5 µm) with gradient elution (acetonitrile/0.1% trifluoroacetic acid) to resolve isotopic clusters. Adjust column temperature (25–40°C) to fine-tune retention .
- Validation : System suitability tests must achieve resolution (R >1.5) between Chlorpheniramine-d4 and its -d₆/-d₀ analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
